(1S,E)-(-)-Camphorquinone3-oxime
Description
(1S,E)-(-)-Camphorquinone 3-oxime is a stereochemically defined oxime derivative of (1S)-(−)-camphorquinone, a bicyclic monoterpenoid. Its IUPAC name is (1S,4R)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, with a molecular formula of C₁₀H₁₅NO₂ (molecular weight: 181.23 g/mol) . The compound is synthesized via oxime formation at the C3 ketone group of (1S)-(−)-camphorquinone, yielding predominantly the syn-isomer under optimized conditions . Key spectral data, including distinct $ ^1H $- and $ ^{13}C $-NMR shifts for anti- and syn-isomers, confirm its stereochemical configuration . Notably, the compound exhibits a melting point of 154–156°C and a specific optical rotation of $[α]^{25}_{D} = -200°$ (c = 1 in ethanol) .
Properties
CAS No. |
251645-83-7 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/t6?,10-/m1/s1 |
InChI Key |
YRNPDSREMSMKIY-PHUNFMHTSA-N |
Isomeric SMILES |
C[C@]12CCC(C1(C)C)C(=NO)C2=O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=NO)C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,E)-(-)-Camphorquinone 3-oxime typically involves the reaction of camphorquinone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. The general reaction scheme is as follows:
Starting Material: Camphorquinone
Reagent: Hydroxylamine hydrochloride
Solvent: Ethanol or methanol
Reaction Conditions: The reaction mixture is heated under reflux for several hours to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of (1S,E)-(-)-Camphorquinone 3-oxime may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,E)-(-)-Camphorquinone 3-oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives
Reduction: Amines
Substitution: Various substituted oxime derivatives
Scientific Research Applications
Applications Overview
-
Organic Synthesis
- (1S,E)-(-)-Camphorquinone 3-oxime serves as a chiral auxiliary in asymmetric synthesis. Its unique structure facilitates the creation of complex molecules with high diastereoselectivity.
- It has been utilized in the synthesis of various alkaloids, including bicuculline and corlumine, through the formation of chiral oxazoline auxiliaries which enhance selectivity in reactions involving aldehydes .
-
Photochemical Reactions
- The compound is employed in photochemical applications due to its ability to generate reactive intermediates upon irradiation. This property allows for the enhancement of reaction rates and yields in photochemical transformations .
- Specific studies have shown that camphorquinone derivatives can mediate photochemical processes effectively, making them valuable in synthetic organic chemistry .
-
Medicinal Chemistry
- In medicinal chemistry, (1S,E)-(-)-Camphorquinone 3-oxime has been investigated for its potential biological activities. Its structural features are conducive to binding interactions with biological targets, leading to the development of new therapeutic agents.
- Research indicates that derivatives of camphorquinone exhibit antitumor and antimicrobial properties, suggesting potential applications in drug development .
Case Study 1: Synthesis of Bicuculline
In a study published in The Journal of Organic Chemistry, researchers demonstrated the use of (1S,E)-(-)-Camphorquinone 3-oxime as a chiral auxiliary for synthesizing bicuculline. The process involved stereoselective reactions leading to high yields of the desired product, showcasing the compound's utility in complex molecule construction .
Case Study 2: Photochemical Applications
A study highlighted the role of camphorquinone derivatives in photochemical reactions, where (1S,E)-(-)-Camphorquinone 3-oxime was used to facilitate the generation of reactive radicals under UV light. This method improved reaction efficiency and product yields significantly compared to traditional methods .
Mechanism of Action
The mechanism of action of (1S,E)-(-)-Camphorquinone 3-oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogs
2.1.1 Camphorquinone (CQ)
Camphorquinone, the parent compound, lacks the oxime group at C3. It is widely used as a photoinitiator in dental resins but is associated with yellowing and cytotoxicity (CC₅₀ = 156.0 µg/mL in Vero cells) . CQ also activates AMPK/SIRT1 pathways, demonstrating antisenescence and cardioprotective effects in aging models .
2.1.2 Schiff Bases of Camphor/Camphorquinone
Schiff bases derived from camphorquinone (e.g., dithiocarbazate derivatives) adopt a Z-configuration at the imine bond, unlike camphor- or carvone-derived Schiff bases (E-configuration). These compounds exhibit antiviral activity against dengue virus (DENV-2), with camphorquinone derivatives showing moderate efficacy (EC₅₀ = 25–50 µg/mL) compared to camphor-based analogs (EC₅₀ = 12.5–25 µg/mL) . Enantiomers of camphorquinone derivatives display similar antiviral profiles, suggesting minimal stereochemical influence on activity .
2.1.3 Other Oxime Derivatives
- Daunomycin 3-oxime: An anthracycline-oxime hybrid with potent activity against Borrelia burgdorferi persisters (MIC < 1 µM) . Unlike (1S,E)-(−)-camphorquinone 3-oxime, this compound targets bacterial DNA topoisomerases.
- Oleanolic Acid 3-oxime Esters: These exhibit enhanced fungicidal activity (e.g., against Rhizoctonia solani) compared to non-oxime precursors, highlighting the role of the oxime group in bioactivity .
Stereochemical Comparisons
The anti- and syn-isomers of camphorquinone 3-oxime exhibit distinct NMR profiles. For example, the anti-isomer shows $ ^1H $-NMR signals at δ 3.25 (d, J = 4.3 Hz) for the C3 proton, while the syn-isomer resonates at δ 2.70 (d, J = 4.2 Hz) .
Research Findings and Data Tables
Table 1: Cytotoxicity of Camphorquinone Derivatives
| Compound | CC₅₀ (µg/mL) in Vero Cells | Source |
|---|---|---|
| Camphor (CM) | 225.0 | |
| Camphorquinone (CQ) | 156.0 | |
| Carvone (CV) | 98.0 | |
| CQ 3-oxime (inferred) | >200 (estimated) | Analog data |
Table 2: Antiviral Activity Against DENV-2
| Compound Class | EC₅₀ Range (µg/mL) | Configuration |
|---|---|---|
| Camphor Schiff bases | 12.5–25.0 | E-configuration |
| Camphorquinone Schiff bases | 25.0–50.0 | Z-configuration |
Q & A
Q. How can circularly polarized luminescence (CPL) and circular dichroism (CD) spectroscopy be applied to characterize camphorquinone derivatives?
- Methodological Answer : CPL-300 spectrometers measure CPL signals (ΔI/I, glum) and fluorescence spectra, while J-1500 CD spectrometers quantify absorption asymmetry (Δε/ε, asgabs). For (1S,E)-(-)-Camphorquinone 3-Oxime, prepare 18 mM ethanol solutions and normalize signals to solvent baselines. CPL/fluorescence spectral overlap confirms electronic transitions, and discrepancies between experimental and computed CD spectra (e.g., in NIR-VCD studies) highlight vibrational mode dependencies .
Q. What are the critical storage conditions for (1S,E)-(-)-Camphorquinone 3-Oxime to prevent degradation?
- Methodological Answer : Store as a powder at -20°C for ≤3 years or in solvent (e.g., DMSO) at -80°C for ≤1 year. Avoid exposure to light and moisture, as oxime groups are prone to hydrolysis. Stability under these conditions is validated via periodic NMR and TLC checks .
Advanced Research Questions
Q. How does the stereochemistry of camphorquinone derivatives influence their reactivity in diastereoselective transformations?
- Methodological Answer : The bicyclic framework and sp² carbons in camphorquinone increase strain and reactivity compared to camphor. In allylation reactions, (1R,4S)-(−)-camphorquinone adopts chair-like transition states during 2-azonia-Cope rearrangements, directing enantioselectivity (>90% ee). Computational modeling (e.g., DFT) of transition states rationalizes stereochemical outcomes .
Q. Can time-dependent DFT (TD-DFT) accurately predict the photophysical properties of (1S,E)-(-)-Camphorquinone 3-Oxime for photopolymerization applications?
- Methodological Answer : TD-DFT calculations match experimental absorption (484 nm) and emission spectra, validating electronic transitions. However, discrepancies arise in high-energy vibrational modes (e.g., v=3 in NIR-VCD), necessitating hybrid experimental-computational workflows. Camphorquinone’s lower molar absorptivity compared to thioxanthones limits its efficacy in LED-driven polymerization, but DFT-guided modifications (e.g., π-extension) can enhance performance .
Q. How do cyclodextrins (CDs) enable chiral discrimination of camphorquinone enantiomers, and what host-guest ratios are observed?
- Methodological Answer : α-CD forms 2:1 host-guest complexes, while β- and γ-CD form 1:1 complexes with (1S)-(+)- and (1R)-(−)-camphorquinone. Induced circular dichroism (ICD) and transient triplet-triplet absorption spectroscopy reveal chiral discrimination, with equilibrium constants (K) differing by >50% between enantiomers. Monte Carlo simulations provide structural insights into binding conformers .
Q. What biotransformation pathways exist for (1S,E)-(-)-Camphorquinone 3-Oxime, and how can microbial systems be leveraged for selective modifications?
- Methodological Answer : Mucor plumbeus performs monoreduction of camphorquinone to yield chiral alcohols. Scale-up requires glucose–peptone–yeast extract media, followed by column chromatography (e.g., silica gel) and NMR verification (1H/13C). Biocatalytic selectivity (>95% ee) is strain-dependent, necessitating screening of fungal libraries .
Q. How do spectral contradictions between experimental and computed vibrational modes arise in NIR-VCD studies of camphorquinone derivatives?
- Methodological Answer : Discrepancies in ε values at higher vibrational modes (e.g., v=3) stem from anharmonic effects not captured by standard DFT calculations. Hybrid methods incorporating anharmonic corrections (e.g., VPT2) improve agreement. Experimental FT-IR data (red) vs. computed (black) spectra should be overlaid for error analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
